molecular formula C13H13ClN2O4 B1493715 methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate CAS No. 1228572-18-6

methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate

Cat. No.: B1493715
CAS No.: 1228572-18-6
M. Wt: 296.7 g/mol
InChI Key: AWWQWEMOXBRAFA-UHFFFAOYSA-N
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Description

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate is a complex organic compound that belongs to the class of acrylates. Acrylates are known for their versatility and are widely used in various industrial applications, including the production of polymers and resins. This particular compound is of interest due to its unique chemical structure, which includes an amino group, a benzoylamino group, and a chloroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate typically involves multiple steps. One common method includes the reaction of methyl acrylate with benzoyl chloride in the presence of a base to form the benzoylamino intermediate. This intermediate is then reacted with chloroacetyl chloride and an amine to introduce the chloroacetyl and amino groups, respectively. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution of the chloroacetyl group can produce a variety of functionalized derivatives .

Scientific Research Applications

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate involves its interaction with specific molecular targets. The amino and benzoylamino groups can form hydrogen bonds with enzymes or receptors, while the chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or alter the function of proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-20-13(19)10(9(17)7-14)11(15)16-12(18)8-5-3-2-4-6-8/h2-6,17H,7H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWQWEMOXBRAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(CCl)O)C(=NC(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate
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methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate

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